5-Bromo-6-phenyl-pyridin-2-ylamine
Overview
Description
5-Bromo-6-phenyl-pyridin-2-ylamine is a compound that belongs to the class of organic compounds known as pyridines and derivatives . It is a white solid with a molecular weight of 249.11 .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . Another approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can provide information about the molecule’s frontier molecular orbitals, molecular electrostatic potential, and other properties .
Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed through various methods. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids can produce novel pyridine derivatives . Other reactions such as protodeboronation of pinacol boronic esters can also involve this compound .
Physical And Chemical Properties Analysis
This compound is a white solid . Its IUPAC name is 3-bromo-5-phenyl-2-pyridinylamine . The compound has a molecular weight of 249.11 .
Scientific Research Applications
Synthesis of Complex Molecules
5-Bromo-6-phenyl-pyridin-2-ylamine serves as a key precursor in the synthesis of complex molecules with potential applications in medicinal chemistry. For example, it has been used in the synthesis of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes. These complexes exhibit a twisted square planar geometry and are of interest for their structural and potential catalytic properties (H. Hasan et al., 2003).
Anticancer Research
Derivatives of this compound have been investigated for their anticancer activities. Novel Mannich bases synthesized from related compounds have shown moderate cytotoxic activity against prostate cancer cell lines, highlighting the potential of this chemical framework in cancer research (S. Demirci & N. Demirbas, 2019).
Photophysical Studies
The compound has also been involved in the study of iridium tetrazolate complexes, where its derivatives play a crucial role in color tuning due to their photophysical properties. This research has implications for the development of materials for organic light-emitting devices and other photonic applications (S. Stagni et al., 2008).
Spectroscopic and Optical Studies
Studies on similar bromo-pyridinyl compounds have provided insights into their spectroscopic and optical properties, contributing to a deeper understanding of their electronic structure and potential applications in materials science (H. Vural & M. Kara, 2017).
Novel Synthetic Routes
Research has demonstrated the use of this compound derivatives in developing new synthetic pathways to produce Meldrum’s Acid derivatives, showcasing the versatility of this compound in synthetic organic chemistry (N. Kuhn et al., 2003).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that many similar aromatic compounds interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Similar aromatic compounds have been found to influence a variety of pathways, including those involved in inflammation and cellular signaling
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-bromo-6-phenylpyridin-2-amine are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion pathways are currently unknown .
Result of Action
Similar aromatic compounds have been found to have a variety of effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
The action, efficacy, and stability of 5-bromo-6-phenylpyridin-2-amine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the cellular environment. For example, the Suzuki–Miyaura cross-coupling reaction, which is often used to synthesize such compounds, is known to be influenced by these factors .
properties
IUPAC Name |
5-bromo-6-phenylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-6-7-10(13)14-11(9)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZPUJVRHGDYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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